molecular formula C13H15NO4 B13502272 3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid

3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid

Cat. No.: B13502272
M. Wt: 249.26 g/mol
InChI Key: BUBUVGXEGQLJGW-UHFFFAOYSA-N
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Description

3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an allyloxycarbonyl group attached to the amino group and a phenyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is a straightforward extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with an allyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of the desired amino acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The allyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The allyloxycarbonyl group can be cleaved under specific conditions, releasing the active amino acid, which can then participate in further biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid is unique due to the presence of the allyloxycarbonyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

3-phenyl-3-(prop-2-enoxycarbonylamino)propanoic acid

InChI

InChI=1S/C13H15NO4/c1-2-8-18-13(17)14-11(9-12(15)16)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16)

InChI Key

BUBUVGXEGQLJGW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC(CC(=O)O)C1=CC=CC=C1

Origin of Product

United States

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